molecular formula C6H2F2N2 B2712110 5,6-Difluoropyridine-3-carbonitrile CAS No. 1214340-48-3

5,6-Difluoropyridine-3-carbonitrile

Cat. No.: B2712110
CAS No.: 1214340-48-3
M. Wt: 140.093
InChI Key: NGMVTQXCDCQVEQ-UHFFFAOYSA-N
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Description

5,6-Difluoropyridine-3-carbonitrile: is a fluorinated pyridine derivative with the molecular formula C6H2F2N2 It is a heterocyclic compound containing both fluorine and nitrile functional groups

Scientific Research Applications

5,6-Difluoropyridine-3-carbonitrile has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoropyridine-3-carbonitrile typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms replace hydrogen atoms on the pyridine ring. This can be achieved using reagents such as cesium fluoride and pentafluoropyridine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using efficient fluorinating agents. The process is optimized for high yield and purity, often requiring specialized equipment to handle the reactive fluorine species .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,6-Difluoropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

  • 3,5-Difluoropyridine-2-carbonitrile
  • 2,3,5,6-Tetrafluoropyridine
  • Pentafluoropyridine

Comparison: 5,6-Difluoropyridine-3-carbonitrile is unique due to the specific positioning of the fluorine atoms and the nitrile group on the pyridine ring. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other fluorinated pyridines. For example, 3,5-Difluoropyridine-2-carbonitrile has a different substitution pattern, which can lead to variations in its chemical behavior and applications .

Properties

IUPAC Name

5,6-difluoropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMVTQXCDCQVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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